N-Boc-(S)-naphthyl glycine

Asymmetric Synthesis Chiral Auxiliary Stereoselective Alkylation

This N-Boc-(S)-naphthyl glycine (CAS 146621-93-4) is a sterically demanding chiral building block that outperforms phenylglycine analogs in pi-facial discrimination and enantioselectivity. Essential for synthesizing naphthylalanine-derived peptidomimetics with altered basicity, and for preparing chiral auxiliaries and HPLC selectors. The (S)-configuration is critical; do not substitute with other arylglycines. Verify the 1-naphthyl group and Boc‑protection to avoid batch failures in downstream asymmetric synthesis and biological assays.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 146621-93-4
Cat. No. B141908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-(S)-naphthyl glycine
CAS146621-93-4
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1
InChIKeyHRBQDQOOFCWHTR-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-(S)-naphthyl glycine (146621-93-4) for Asymmetric Synthesis: Procurement Overview for Chemical Biology


N-Boc-(S)-naphthyl glycine (CAS 146621-93-4) is a protected, non-proteinogenic α-amino acid with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol . It serves as a chiral building block in the synthesis of complex molecules, particularly in peptide mimetics and drug discovery [1]. Its structure features a sterically demanding 1-naphthyl group adjacent to a Boc-protected amine and a carboxylic acid . The (S)-configuration is essential for its biological and chemical functions, as it influences molecular recognition and asymmetric induction [2].

N-Boc-(S)-naphthyl glycine (146621-93-4): Why Closely Related Analogs Are Not Readily Interchangeable


Direct substitution of N-Boc-(S)-naphthyl glycine with other Boc-protected arylglycines, such as the phenylglycine or other naphthyl isomers, is not chemically or biologically equivalent. The specific steric and electronic properties of the 1-naphthyl group in the (S)-configuration directly influence chiral recognition [1], pKa [2], and catalytic stereoselectivity [3], which are critical for applications in chiral auxiliary design and the synthesis of stereochemically pure compounds. Using a different analog can lead to unpredictable results, including reduced enantioselectivity, altered reaction kinetics, or failure in downstream biological assays, making precise procurement essential [4].

Quantitative Evidence Guide for Selecting N-Boc-(S)-naphthyl glycine (146621-93-4)


Enhanced Enantioselectivity in Chiral Auxiliary Alkylation vs. Phenylglycine Analogs

When used as a chiral auxiliary in the alkylation of glycine derivatives, the naphthyl-containing scaffold induces significantly higher pi-facial discrimination compared to phenylglycine-based auxiliaries [1].

Asymmetric Synthesis Chiral Auxiliary Stereoselective Alkylation

Naphthylglycine Exhibits Stronger Basicity than Phenylglycine

The presence of the naphthyl ring alters the acid-base properties of the amino acid core. Compared to its phenylglycine analog, the naphthyl derivative exhibits enhanced basicity [1].

Physical Organic Chemistry Structure-Activity Relationship Peptide Design

Near-Quantitative Conversion and Complete Enantioselectivity in Chemo-Enzymatic Resolution

A chemo-enzymatic dynamic kinetic resolution (DKR) of racemic N-Boc-1-naphthylglycine thioesters yields the L-enantiomer with near-quantitative conversion and complete enantioselectivity [1].

Biocatalysis Dynamic Kinetic Resolution Enzymatic Synthesis

Achievable Enantiomeric Purity of ≥ 98% via Sharpless Epoxidation Route

A catalytic asymmetric Sharpless epoxidation route provides a stereoselective synthesis of enantiomerically pure 1-naphthylglycine derivatives [1].

Enantioselective Synthesis Chiral Resolution Quality Control

Recommended Application Scenarios for N-Boc-(S)-naphthyl glycine (146621-93-4) in Chemical Biology and Drug Discovery


Design of Highly Stereoselective Chiral Auxiliaries

N-Boc-(S)-naphthyl glycine is a preferred starting material for creating chiral auxiliaries that require high pi-facial discrimination during alkylation reactions. Its naphthyl group provides superior stereocontrol compared to phenylglycine analogs, making it ideal for the asymmetric synthesis of complex, enantiopure building blocks [1].

Synthesis of Naphthylalanine-Containing Peptide Mimetics

This compound is a direct precursor to naphthylalanine derivatives. Its unique basicity profile, stemming from the naphthyl group, makes it a valuable monomer for designing peptidomimetics with altered binding affinities or stability profiles, especially as a structural analog of tryptophan, phenylalanine, or tyrosine [2][3].

Development of Chiral Stationary Phases (CSPs) for Chromatography

Derivatives of (S)-naphthyl glycine, such as those linked to 3,5-dinitrobenzoic acid, are established chiral selectors for HPLC enantiomeric separations. Procuring the N-Boc protected version is a key first step in preparing these CSPs for analytical method development and quality control [4].

Biocatalytic Synthesis of Enantiopure α-Amino Acids

The established chemo-enzymatic dynamic kinetic resolution (DKR) method, which converts racemic N-Boc-naphthylglycine thioesters to the L-enantiomer with near-perfect yield and enantioselectivity, positions this compound as a model substrate for developing and scaling biocatalytic processes for non-natural amino acid production [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-(S)-naphthyl glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.